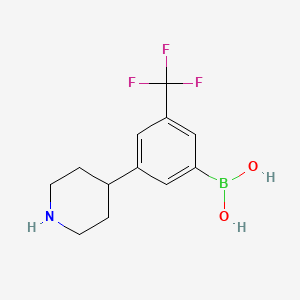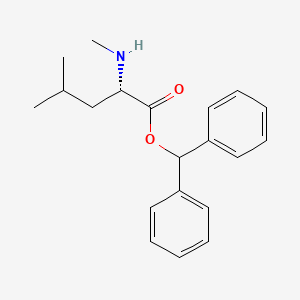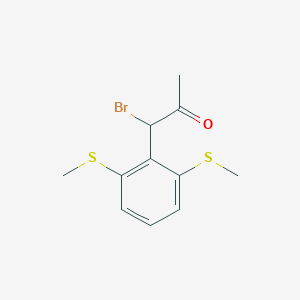
(3-(Piperidin-4-yl)-5-(trifluoromethyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Piperidin-4-yl)-5-(trifluoromethyl)phenyl)boronic acid is an organoboronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, a trifluoromethyl group, and a boronic acid moiety, making it a versatile building block in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Piperidin-4-yl)-5-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Boronic Acid Formation: The boronic acid moiety is introduced through borylation reactions, typically using boronic acid pinacol esters as intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(Piperidin-4-yl)-5-(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in an appropriate solvent (e.g., ethanol).
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds.
Applications De Recherche Scientifique
(3-(Piperidin-4-yl)-5-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a molecular probe in biological systems, due to its ability to interact with various biomolecules.
Industry: Utilized in the production of advanced materials and polymers, owing to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (3-(Piperidin-4-yl)-5-(trifluoromethyl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid moiety. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and molecular probes . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, further contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Lacks the piperidine and trifluoromethyl groups, making it less versatile in certain applications.
(3-(Piperidin-4-yl)phenyl)boronic Acid: Similar structure but without the trifluoromethyl group, resulting in different chemical and biological properties.
(3-(Trifluoromethyl)phenyl)boronic Acid:
Uniqueness
(3-(Piperidin-4-yl)-5-(trifluoromethyl)phenyl)boronic acid is unique due to the combination of the piperidine ring, trifluoromethyl group, and boronic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C12H15BF3NO2 |
|---|---|
Poids moléculaire |
273.06 g/mol |
Nom IUPAC |
[3-piperidin-4-yl-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H15BF3NO2/c14-12(15,16)10-5-9(6-11(7-10)13(18)19)8-1-3-17-4-2-8/h5-8,17-19H,1-4H2 |
Clé InChI |
HDMMEIMUYFIVNS-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1)C(F)(F)F)C2CCNCC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-Chloro-2-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14072042.png)













